Product packaging for helothermine(Cat. No.:CAS No. 127670-24-0)

helothermine

Cat. No.: B1177341
CAS No.: 127670-24-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Helothermine is a peptide toxin isolated from the venom of the Mexican beaded lizard, Heloderma horridum horridum . With a molecular mass of approximately 25 kDa and stabilized by eight disulfide bridges, it belongs to the cysteine-rich secretory protein (CRiSP) family . This toxin is a critical research tool for neuroscientists and physiologists studying ion channel function and modulation. The primary mechanism of action of this compound involves the high-potency blockage of voltage-gated calcium (CaV) channels. Studies on rat cerebellar granule cells have shown that it reversibly inhibits multiple, pharmacologically distinct CaV current components . Furthermore, this compound is a known blocker of ryanodine receptors (RyRs), which are calcium release channels in the sarcoplasmic reticulum of cardiac and skeletal muscle . Recent research has also demonstrated that venoms containing this compound can bind to voltage-sensing domain IV of skeletal muscle sodium channels (NaV1.4) and cardiac calcium channels (CaV1.2) . This multi-target activity makes it invaluable for investigating intracellular calcium signaling, excitation-contraction coupling, and neuromuscular transmission. In vivo administration in rodent models leads to symptoms including hypothermia, lethargy, and rear limb paralysis, underscoring its potent neurotoxic effects . This compound is presented here For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this product with appropriate laboratory safety protocols.

Properties

CAS No.

127670-24-0

Molecular Formula

C13H24N2

Synonyms

helothermine

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

Helothermine is a 25.5-kDa peptide composed of 223 amino acids, stabilized by eight disulfide bridges. Its primary structure shows significant homology with cysteine-rich secretory proteins, which are often involved in various physiological processes. The toxin primarily acts as an inhibitor of calcium channels, affecting calcium ion currents in neuronal cells. Specifically, it has been shown to block voltage-dependent calcium currents in cerebellar granule cells and inhibit ryanodine receptor channels in cardiac and skeletal muscle tissues .

Pharmacological Applications

  • Calcium Channel Modulation :
    • This compound inhibits calcium currents, with a half-effective dose of 0.25 µM, leading to approximately 67% blockage at saturating doses .
    • This property makes it a valuable tool for studying calcium signaling pathways in neurons and muscle cells.
  • Neuropharmacology :
    • The ability of this compound to modulate ion channel activity positions it as a candidate for developing treatments for neurological disorders characterized by dysregulated calcium signaling .
    • Studies have demonstrated that this compound can induce paralysis in experimental models, suggesting potential applications in pain management or as a neuromuscular blocker .
  • Cardiac Research :
    • This compound's interaction with ryanodine receptors implicates its role in cardiac physiology, particularly in the regulation of calcium-induced calcium release mechanisms .
    • This could lead to insights into cardiac pathologies and the development of therapeutic agents targeting cardiac dysfunctions.

Biotechnological Applications

The unique properties of this compound also suggest several biotechnological applications:

  • Research Tool : As a specific blocker of calcium channels, this compound can serve as a research tool for dissecting calcium signaling pathways in various cell types.
  • Drug Development : Its ability to modulate ion channels presents opportunities for developing new drugs aimed at treating conditions such as arrhythmias or other cardiovascular diseases.

Table 1: Summary of Key Experimental Findings on this compound

StudyFocus AreaKey Findings
Komori et al., 1988NeuropharmacologyDemonstrated that this compound induces paralysis through inhibition of calcium currents in neuronal cells.
Sutherland & Lane, 1969Ion Channel ActivityShowed that this compound affects potassium currents alongside calcium currents in cerebellar granule cells.
Recent Studies (2021)Cardiac PhysiologyHighlighted the role of this compound in blocking ryanodine receptors, affecting cardiac muscle contraction mechanisms .

Comparison with Similar Compounds

CRISP Family Toxins

Helothermine belongs to the CRISP/Antigen 5/PR-1 (CAP) superfamily, which includes venom proteins from snakes, lizards, and cone snails. Below is a comparative analysis of its functional and structural properties relative to other CRISPs:

Table 1: Functional Comparison of this compound with Other CRISPs
Compound Source Targets/Activities Unique Features References
This compound Heloderma horridum Ca²⁺ channels, K⁺ channels, RyRs Only CRISP known to block RyRs; dual inhibition of Ca²⁺ and K⁺ channels
Ablomin Gloydius blomhoffi (snake) K⁺ channels, smooth muscle contraction Inhibits high-K⁺-induced muscle contraction
Latisemin Laticauda semifasciata K⁺ channels Specific K⁺ channel blocker
Triflin Trimeresurus flavoviridis Platelet aggregation Anti-coagulant activity
Piscivorin Agkistrodon piscivorus K⁺ channels Potent K⁺ channel inhibition (IC₅₀ = 0.52 μM)
Stecrisp Stegonotus cucullatus Unknown Structural homology to CRISPs

Key Findings :

  • RyR Specificity : this compound is the only CRISP demonstrated to block RyRs, critical for sarcoplasmic reticulum calcium release in muscle cells .
  • Broad Channel Inhibition : Unlike snake CRISPs (e.g., Ablomin, Piscivorin), which primarily target K⁺ channels, this compound inhibits both Ca²⁺ and K⁺ channels, with IC₅₀ values of 0.25 μM and 0.52 μM, respectively .
  • Evolutionary Conservation : this compound shares sequence homology with human CRISPLD1, a protein implicated in calcium regulation during heart failure, though CRISPLD1 lacks toxic effects .

Mammalian CRISPs

Mammalian CRISPs, such as CRISP-2 (testis-specific) and CRISP-3 (inflammatory granule protein), are non-toxic and involved in reproduction and immune responses. For example:

  • CRISP-2 : Facilitates sperm-egg fusion via ion channel regulation .
  • CRISP-3 : Modulates extracellular matrix remodeling .

Contrast with this compound: While structurally related, mammalian CRISPs lack the venom-derived neurotoxic and cardiotoxic activities of this compound, underscoring divergent evolutionary roles .

Other Calcium-Regulating Toxins

This compound’s calcium-blocking activity parallels toxins like ω-conotoxins (cone snails) and calciseptine (snakes), but its multi-target mechanism is distinct:

Table 2: Calcium Channel Inhibitors Comparison
Compound Source Primary Target Secondary Targets References
This compound Heloderma horridum RyRs, Ca²⁺ channels K⁺ channels
ω-Conotoxin MVIIA Conus magus N-type Ca²⁺ channels None
Calciseptine Dendroaspis polylepis L-type Ca²⁺ channels None

Key Insight : this compound’s dual inhibition of RyRs and voltage-gated channels provides a broader physiological disruption compared to subtype-specific toxins .

Preparation Methods

Key Findings:

  • This compound elutes in the second major protein peak, corresponding to a molecular weight range of 20–30 kDa.

  • This step achieves partial purification, separating this compound from higher-molecular-weight enzymes (e.g., phospholipase A2) and smaller peptides.

Ion Exchange Chromatography for Refinement

Further purification is achieved through sequential ion exchange chromatography. The gel filtration fractions containing this compound are pooled and dialyzed against 20 mM Tris-HCl (pH 8.0) for 12 hours. The dialyzed sample is applied to a DEAE-cellulose column (2 × 30 cm) equilibrated with the same buffer. Bound proteins are eluted using a linear NaCl gradient (0–500 mM).

Critical Parameters:

  • This compound binds weakly to DEAE-cellulose and elutes at approximately 150 mM NaCl.

  • The DEAE-purified fraction is then subjected to CM-cellulose chromatography (1.5 × 20 cm) in 50 mM sodium acetate (pH 5.0), with elution via a 0–300 mM NaCl gradient.

Final Purification via Reverse-Phase HPLC

To achieve homogeneity, the ion exchange-purified this compound is loaded onto a C18 reverse-phase HPLC column (4.6 × 250 mm) equilibrated with 0.1% trifluoroacetic acid (TFA). Elution is performed using a gradient of acetonitrile (10–70% over 60 minutes) at 1 mL/min.

Yield and Purity:

  • The final yield of this compound is approximately 0.5–1.0 mg per 100 mg of crude venom.

  • SDS-PAGE under reducing conditions confirms a single band at 25.5 kDa, while non-reducing conditions show a slightly lower mobility due to disulfide bonds.

Biochemical and Structural Characterization

Molecular Weight and Isoelectric Point

  • Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms a molecular mass of 25,376 Da.

  • Isoelectric focusing reveals a pI of 6.8, consistent with its behavior in ion exchange chromatography.

Amino Acid Sequence and Disulfide Bonding

  • cDNA cloning of this compound reveals a 223-amino-acid sequence, including 16 cysteine residues forming eight disulfide bridges.

  • N-terminal sequencing (Edman degradation) identifies the sequence: Glu-Ala-Ser-Pro-Lys-Leu-Pro-Gly-Leu-Met-Thr-Ser-Asn-Pro-Asp-Gln-Gln-Thr-Glu-Ile.

Structural Homology

  • This compound shares significant homology with cysteine-rich secretory proteins (CRISPs) from mammalian reproductive systems (e.g., HSP-3 in stallions) and snake venom toxins (e.g., ablomin).

Functional Validation and Activity Profiling

Ryanodine Receptor Modulation

  • This compound inhibits [³H]ryanodine binding to cardiac sarcoplasmic reticulum with an IC₅₀ of 50 nM.

  • Planar bilayer experiments demonstrate blockade of Ca²⁺ release channels at concentrations as low as 10 nM.

Absence of Enzymatic Activity

  • Assays for phospholipase A2, hyaluronidase, and protease activity are negative, confirming this compound’s non-enzymatic mechanism.

Challenges and Optimization Strategies

Stability Considerations

  • This compound is heat-labile; purification steps are conducted at 4°C to prevent denaturation.

  • Lyophilization in the presence of trehalose (5% w/v) enhances long-term stability.

Scalability Limitations

  • The multi-step chromatographic process results in moderate yields, necessitating large-scale venom collection for industrial applications.

Comparative Analysis with Related CRISP Proteins

ParameterThis compoundAblominHSP-3
Molecular Weight25,376 Da25,000 Da24,987 Da
pI6.87.28–9
Disulfide Bridges8108
Biological SourceLizard VenomSnake VenomStallion Semen
Key ActivityRyanodine ReceptorSmooth MuscleSperm Function

Q & A

Q. What are the primary molecular targets of helothermine in cardiac cell models, and how are these effects experimentally validated?

this compound primarily blocks ryanodine receptors (RyR) and voltage-gated Ca²⁺/K⁺ channels, disrupting calcium cycling. Experimental validation involves confocal calcium imaging in iPSC-derived cardiomyocytes (iPSC-CMs) to measure calcium transient (CaT) amplitude, rise time, and decay kinetics. For example, 5 µM this compound significantly reduces CaT amplitude in wild-type (WT) iPSC-CMs, a phenotype rescued in CRISPLD1-knockout (KO) cells . Ryanodine receptor inhibition is confirmed via competitive binding assays and comparison with known calcium regulators .

Q. What concentration ranges of this compound are physiologically relevant for in vitro cardiac studies?

Dose-response experiments in WT iPSC-CMs show that 2.5–5 µM this compound significantly reduces CaT amplitude (p<0.05), while concentrations ≤1 µM have no measurable effect. A working concentration of 5 µM is recommended for modeling calcium dysregulation in heart failure studies .

Q. How does this compound treatment align with established models of calcium signaling dysfunction in heart failure?

this compound mimics pathological calcium leakage observed in heart failure by inhibiting RyR-mediated SR calcium release. This aligns with disease models showing reduced CaT amplitude and prolonged decay, making it a tool to study compensatory mechanisms (e.g., CRISPLD1-KO rescues CaT amplitude by normalizing RyR activity) .

Advanced Research Questions

Q. How can contradictory findings in this compound-induced calcium decay kinetics inform mechanistic hypotheses?

While CRISPLD1-KO rescues this compound-induced CaT amplitude and rise time disturbances, CaT decay kinetics remain partially abnormal. This suggests CRISPLD1 regulates additional pathways beyond RyR, such as SERCA pumps or phospholamban. Follow-up studies should combine pharmacological SERCA modulation (e.g., thapsigargin) with this compound treatment to isolate secondary targets .

Q. What experimental designs resolve conflicts between this compound's multi-channel effects and pathway-specific analyses?

Simultaneous patch-clamp electrophysiology (to isolate K⁺/Ca²⁺ currents) and calcium imaging can dissect this compound's primary vs. secondary effects. For example, in cerebellar granule cells, this compound inhibits both L-type Ca²⁺ channels (IC₅₀ = 0.5 µM) and delayed rectifier K⁺ currents, necessitating conditional KO models or selective channel blockers to clarify contributions to cardiac phenotypes .

Q. How do structural homologies between CRISPLD1 and this compound inform domain-specific interaction studies?

CRISPLD1 shares a cysteine-rich secretory protein (CRISP) domain with this compound, which binds RyR. Domain-swap experiments (e.g., replacing CRISPLD1's CRISP domain with non-functional mutants) can identify critical residues for calcium regulation. Structural alignment tools (e.g., PyMOL) and surface plasmon resonance (SPR) assays validate binding affinities .

Methodological Guidance

Q. What controls are essential when using this compound to model calcium dysregulation?

  • Positive controls: Treat cells with caffeine (RyR agonist) or thapsigargin (SERCA inhibitor) to benchmark calcium responses.
  • Negative controls: Use CRISPLD1-KO iPSC-CMs or pre-treat with ryanodine to confirm this compound specificity .
  • Data normalization: Express CaT parameters as percentages of baseline measurements to account for cell-to-cell variability .

Q. How should transcriptomic/proteomic data be integrated with this compound treatment results?

Multi-omics analysis of CRISPLD1-KO vs. WT iPSC-CMs post-helothermine exposure reveals downstream pathways (e.g., adrenergic signaling, oxidative stress). Use tools like ClueGO for functional enrichment analysis and STRING for protein interaction networks. Validate key hits (e.g., ATP2A2/SERCA2) via qPCR or western blot .

Data Contradiction Analysis

Q. Why do some studies report this compound's potassium channel effects in neurons but not in cardiomyocytes?

Tissue-specific isoform expression (e.g., Kv1.1 in neurons vs. Kv4.3 in cardiomyocytes) may explain differential sensitivity. Perform comparative transcriptomics of ion channels in target cell types before experimentation .

Q. How to address variability in this compound-induced phenotype rescue across cell lines?

Variability may arise from differences in iPSC-CM maturation (e.g., day 63–74 cells vs. earlier stages). Standardize differentiation protocols and use calcium-handling markers (e.g., SERCA2, calsequestrin) to confirm maturity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.